Sulopenem

Catalog No.
S544220
CAS No.
120788-07-0
M.F
C12H15NO5S3
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulopenem

CAS Number

120788-07-0

Product Name

Sulopenem

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CP-70,429; CP 70,429; CP70,429; CP-70429; CP 70429; CP70429; Sulopenem.

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O

The exact mass of the compound Sulopenem is 349.0112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulopenem (CAS: 120788-07-0) is a potent, broad-spectrum thiopenem antibiotic that is structurally related to carbapenems but distinguished by its inherent stability against renal dehydropeptidase-I (DHP-I) [1]. In procurement and experimental design workflows, it is crucial to differentiate between sulopenem—the microbiologically active moiety used for intravenous formulations and in vitro testing—and its oral prodrug form, sulopenem etzadroxil, which requires in vivo hydrolysis for activation[2]. Sulopenem provides highly stable, potent activity against multidrug-resistant Gram-negative pathogens, specifically extended-spectrum β-lactamase (ESBL)-producing and AmpC-producing Enterobacterales, making it a critical reference standard and active pharmaceutical ingredient (API) for advanced antimicrobial research and formulation development [1].

Generic substitution with older beta-lactams, early-generation cephalosporins, or even certain carbapenems fails in advanced microbiological applications due to two primary vulnerabilities: enzymatic degradation and formulation dependencies. For instance, imipenem is rapidly hydrolyzed by renal DHP-I, forcing researchers and formulators to co-administer it with a DHP-I inhibitor like cilastatin to maintain in vivo efficacy [1]. Furthermore, third-generation cephalosporins and fluoroquinolones suffer from high resistance rates due to hydrolytic attack by ESBLs and AmpC enzymes [1]. Sulopenem bypasses these limitations through its unique thiopenem core, offering intrinsic DHP-I stability and robust resistance to ESBL/AmpC hydrolysis, thereby providing a single-agent solution for targeting multidrug-resistant Enterobacterales without the confounding variables of co-inhibitors.

Inherent Stability Against Renal Dehydropeptidase-I (DHP-I)

Unlike imipenem, which is rapidly hydrolyzed by renal dehydropeptidase-I (DHP-I) and strictly requires co-formulation with the inhibitor cilastatin, sulopenem demonstrates inherent structural stability against DHP-I degradation[1]. This intrinsic stability allows sulopenem to be utilized as a standalone active agent in pharmacokinetic models without the confounding variable of an enzymatic inhibitor.

Evidence DimensionDHP-I Enzymatic Stability
Target Compound DataStable against DHP-I (no inhibitor required)
Comparator Or BaselineImipenem (Rapidly degraded, requires cilastatin)
Quantified DifferenceElimination of co-inhibitor requirement for in vivo efficacy
ConditionsIn vivo pharmacokinetic modeling and formulation

Simplifies procurement and experimental design by eliminating the need to source and co-formulate a DHP-I inhibitor like cilastatin for in vivo studies.

Maintained Potency Against ESBL-Producing Enterobacterales

In contemporary surveillance studies, sulopenem demonstrated highly potent in vitro activity against extended-spectrum beta-lactamase (ESBL)-phenotype Escherichia coli, yielding an MIC50/90 of 0.03/0.06 mg/L [1]. This activity is conserved even in isolates non-susceptible to ciprofloxacin and third-generation cephalosporins, matching the high-end potency of carbapenems like meropenem (maximum MICs for both against E. coli observed at 0.12 µg/mL) [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC90) against ESBL E. coli
Target Compound Data0.06 mg/L (Sulopenem)
Comparator Or BaselineCiprofloxacin / Cephalosporins (Non-susceptible / Resistant baseline)
Quantified DifferenceMaintained baseline MIC potency (≤0.12 µg/mL) despite ESBL expression
ConditionsCLSI broth microdilution reference method against clinical isolates

Ensures researchers procuring a reference standard for MDR Gram-negative assays have a compound that reliably evades ESBL and AmpC hydrolytic attack.

Extended Sub-Inhibitory Post-Antibiotic Effect (PAE-SME)

Pharmacodynamic profiling of sulopenem reveals significant extended suppression of bacterial growth. When exposed to 0.5× the sulopenem MIC following an initial 5× MIC exposure, sulopenem achieves a sub-inhibitory minimal inhibitory concentration post-antibiotic effect (PAE-SME) of >4.8 hours [1]. Furthermore, it demonstrates bactericidal activity (≥3 log10 reduction in viable organism counts) within 8 hours at 8× baseline MIC[1].

Evidence DimensionPost-Antibiotic Sub-inhibitory Effect (PAE-SME)
Target Compound Data>4.8 hours at 0.5× MIC (post-5× MIC exposure)
Comparator Or BaselineBaseline continuous MIC exposure
Quantified DifferenceExtended growth suppression >4.8 hours below standard MIC thresholds
ConditionsIn vitro time-kill kinetics and PAE assays

Provides a strictly quantified pharmacodynamic parameter necessary for researchers modeling optimal dosing intervals and time-dependent bactericidal activity.

Active Moiety vs. Prodrug (Etzadroxil) Selection for Assays

For procurement, it is critical to distinguish between sulopenem (the active moiety, CAS 120788-07-0) and its oral prodrug, sulopenem etzadroxil. Sulopenem etzadroxil exhibits minimal in vitro antibacterial activity and must be rapidly hydrolyzed in vivo to generate the active sulopenem [1]. Therefore, for any in vitro broth microdilution or time-kill assays, the active sulopenem must be procured, whereas the etzadroxil form is strictly reserved for in vivo oral bioavailability and pharmacokinetic modeling [1].

Evidence DimensionIn Vitro Antibacterial Activity
Target Compound DataPotent in vitro activity (MIC90 ≤ 0.25 mg/L for Enterobacterales)
Comparator Or BaselineSulopenem etzadroxil (Minimal in vitro activity)
Quantified DifferenceActive moiety is required for in vitro efficacy; prodrug requires in vivo hydrolysis
ConditionsIn vitro antimicrobial susceptibility testing vs. in vivo oral dosing

Prevents costly procurement errors by ensuring buyers select the active moiety for in vitro testing and the prodrug solely for in vivo oral dosing models.

In Vitro Reference Standard for ESBL/AmpC Resistance Assays

Due to its potent MIC90 of 0.06 mg/L against ESBL-producing E. coli and its structural resistance to hydrolytic attack, sulopenem is the ideal active reference standard for in vitro broth microdilution and susceptibility testing targeting multidrug-resistant Enterobacterales[1].

Pharmacodynamic Time-Kill and Dosing Interval Modeling

Sulopenem's extended sub-inhibitory post-antibiotic effect (PAE-SME >4.8 hours) makes it highly suitable for researchers developing time-kill kinetic models and optimizing dosing intervals for novel penem or carbapenem-class antibiotics [2].

Standalone In Vivo Pharmacokinetic Studies

Because sulopenem is inherently stable against renal dehydropeptidase-I (DHP-I), it can be used in in vivo pharmacokinetic and efficacy models without the need to co-administer cilastatin, simplifying experimental design compared to older agents like imipenem [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

349.01123610 Da

Monoisotopic Mass

349.01123610 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XX514BJ1XW

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Carbapenems

Pharmacology

Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

Wikipedia

Sulopenem

Dates

Last modified: 04-14-2024
1: Kosowska-Shick K, Ednie LM, McGhee P, Appelbaum PC. Comparative antipneumococcal activities of sulopenem and other drugs. Antimicrob Agents Chemother. 2009 Jun;53(6):2239-47. doi: 10.1128/AAC.01531-08. PubMed PMID: 19307366; PubMed Central PMCID: PMC2687188.
2: Wujcik CE, Kadar EP. Reduction of in-source collision-induced dissociation and thermolysis of sulopenem prodrugs for quantitative liquid chromatography/electrospray ionization mass spectrometric analysis by promoting sodium adduct formation. Rapid Commun Mass Spectrom. 2008 Oct;22(20):3195-206. doi: 10.1002/rcm.3722. PubMed PMID: 18803331.
3: Ednie LM, Appelbaum PC. Antianaerobic activity of sulopenem compared to six other agents. Antimicrob Agents Chemother. 2009 May;53(5):2163-70. doi: 10.1128/AAC.01557-08. PubMed PMID: 19223615; PubMed Central PMCID: PMC2681565.
4: Yoshida T, Tateda E, Hiramatsu K, Yokota T. [In vitro antibacterial activity of a new parenteral penem, sulopenem]. Jpn J Antibiot. 1996 Apr;49(4):324-37. Japanese. PubMed PMID: 8786624.
5: Inoue E, Komoto E, Taniyama Y, Mitsuhashi S. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):338-51. Japanese. PubMed PMID: 8786625.
6: Nagashima M, Goto S, Yoshida T, Matsunaga T, Shimohira H, Ogawa M. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins]. Jpn J Antibiot. 1996 Apr;49(4):303-23. Japanese. PubMed PMID: 8786623.
7: Komoto A, Otsuki M, Nishino T. [In vitro and in vivo antibacterial activities of sulopenem, a new penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):352-66. Japanese. Erratum in: Jpn J Antibiot 1996 May;49(5):508. PubMed PMID: 8786626.
8: Watanabe K, Kato N, Tanaka-Bandoh K, Tanaka Y, Kato H, Ueno K. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes]. Jpn J Antibiot. 1996 Apr;49(4):367-76. Japanese. PubMed PMID: 8786627.
9: Noey EL, Tibrewal N, Jiménez-Osés G, Osuna S, Park J, Bond CM, Cascio D, Liang J, Zhang X, Huisman GW, Tang Y, Houk KN. Origins of stereoselectivity in evolved ketoreductases. Proc Natl Acad Sci U S A. 2015 Dec 22;112(51):E7065-72. doi: 10.1073/pnas.1507910112. PubMed PMID: 26644568; PubMed Central PMCID: PMC4697376.
10: Turner B, Murch L. Interscience Conference on Antimicrobial Agents and Chemotherapy--49th annual meeting. Part 2. 12-15 September 2009, San Francisco, CA, USA. IDrugs. 2009 Nov;12(11):670-2. PubMed PMID: 19844847.
11: Osuna S, Jiménez-Osés G, Noey EL, Houk KN. Molecular dynamics explorations of active site structure in designed and evolved enzymes. Acc Chem Res. 2015 Apr 21;48(4):1080-9. doi: 10.1021/ar500452q. PubMed PMID: 25738880.
12: Kaczmarek FM, Dib-Hajj F, Shang W, Gootz TD. High-level carbapenem resistance in a Klebsiella pneumoniae clinical isolate is due to the combination of bla(ACT-1) beta-lactamase production, porin OmpK35/36 insertional inactivation, and down-regulation of the phosphate transport porin phoe. Antimicrob Agents Chemother. 2006 Oct;50(10):3396-406. PubMed PMID: 17005822; PubMed Central PMCID: PMC1610099.
13: Hujer KM, Hamza NS, Hujer AM, Perez F, Helfand MS, Bethel CR, Thomson JM, Anderson VE, Barlow M, Rice LB, Tenover FC, Bonomo RA. Identification of a new allelic variant of the Acinetobacter baumannii cephalosporinase, ADC-7 beta-lactamase: defining a unique family of class C enzymes. Antimicrob Agents Chemother. 2005 Jul;49(7):2941-8. PubMed PMID: 15980372; PubMed Central PMCID: PMC1168656.
14: Hamilton-Miller JM. Chemical and microbiologic aspects of penems, a distinct class of beta-lactams: focus on faropenem. Pharmacotherapy. 2003 Nov;23(11):1497-507. Review. PubMed PMID: 14620395.
15: Okamoto K, Gotoh N, Nishino T. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay. Antimicrob Agents Chemother. 2001 Jul;45(7):1964-71. PubMed PMID: 11408209; PubMed Central PMCID: PMC90586.
16: Minamimura M, Taniyama Y, Inoue E, Mitsuhashi S. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic. Antimicrob Agents Chemother. 1993 Jul;37(7):1547-51. PubMed PMID: 8363389; PubMed Central PMCID: PMC188011.

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